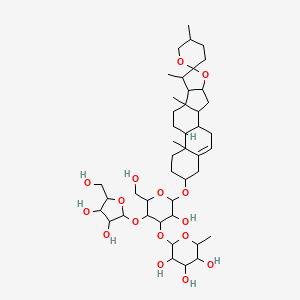

Clinodiside-A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clinodiside A is a triterpenoid saponin that has been found in Clinopodium . It is isolated from the Chinese medicinal herb Clinopodium chinensis .

Synthesis Analysis

Clinodiside A is isolated from the Chinese medicinal herb Clinopodium chinensis . The extraction process involves refluxing ethanol and columnied by macropore resin .

Physical And Chemical Properties Analysis

Clinodiside A is a solid substance with a molecular weight of 959.12 and a chemical formula of C48H78O19 . It is white to off-white in color .

科学研究应用

Quantitative Analysis in Clinopodium Herb

2006年,梁艾进行的一项研究建立了一种定量方法,用于确定Clinopodium草药中Clinodiside-A的存在。该方法涉及高效液相色谱(HPLC),并显示出在特定范围内的线性校准曲线,表明其可靠性适用于Clinopodium草药的质量标准评估(Liang Ai, 2006)。

Determination in Duanxueliu Herb

2007年,詹丽霞进行的另一项研究开发了一种使用HPLC和蒸发光散射检测器确定Duanxueliu草药中this compound含量的方法。该方法被证明是快速、简单、敏感、可靠且适用于Duanxueliu草药中this compound的分析和测定(Zan Li-xia, 2007)。

Phytochemical Analysis of Clinopodium Species

本文作者Bendif Hamdi等人(2022年)对this compound研究相关的Clinopodium candidissimum进行了全面的植物化学分析。该研究突出了该植物作为抗氧化剂和生物活性化合物的来源,采用了HS-SPME-GC-MS、NMR和HPLC-DAD-MSn等技术(Bendif Hamdi et al., 2022)。

作用机制

- Magnesium catalyzes the replacement of GDP with GTP (guanosine triphosphate), leading to dissociation of the alpha subunit from other subunits and association with an effector .

- Its long duration of action allows for twice-daily dosing, and the therapeutic window ranges from 0.1 mg to 2.4 mg daily .

- Downstream effects may involve potassium channel opening, adenylyl cyclase inhibition, and modulation of subcortical activity in the prefrontal cortex .

Target of Action

- primarily interacts with alpha-2 adrenoceptors . These receptors are coupled to G-proteins, specifically G_i and G_o .

Mode of Action

- functions as an agonist of alpha-2 adrenoceptors.

Biochemical Pathways

Pharmacokinetics

属性

IUPAC Name |

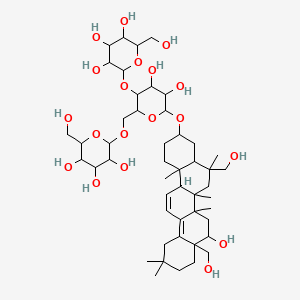

2-[[4,5-dihydroxy-6-[[8-hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)11-12-48(21-52)24(14-43)23-7-8-28-45(4)10-9-22(13-29(45)44(3,20-51)19-47(28,6)46(23,5)15-30(48)53)63-41-38(61)35(58)39(67-42-37(60)34(57)32(55)26(17-50)65-42)27(66-41)18-62-40-36(59)33(56)31(54)25(16-49)64-40/h7-8,22,25-42,49-61H,9-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRAMEAUCOTBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CC(C5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)(C)CO)C)C)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856140 |

Source

|

| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916347-31-4 |

Source

|

| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical methods are commonly used to quantify Clinodiside A in plant material and pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) coupled with different detection methods is widely used for Clinodiside A quantification. Two main approaches have been reported:

- HPLC coupled with an evaporative light-scattering detector (ELSD): This method was successfully used to determine Clinodiside A content in Duanxueliu herb. [] This approach offers advantages in terms of sensitivity and simplicity for analyzing Clinodiside A in complex plant matrices.

- HPLC with UV detection: This method, employing a detection wavelength of 250 nm, has been successfully applied to quantify Clinodiside A in both Clinopodium herb and Clinopodium herb drop pills. [, ] The choice of UV detection is based on the compound's absorption characteristics.

Q2: What are the reported applications of these analytical methods for Clinodiside A analysis?

A2: The development and validation of accurate and reliable analytical methods are crucial for several applications, including:

- Quality control of herbal medicines: Accurate quantification of Clinodiside A in Duanxueliu herb and Clinopodium herb is essential to ensure the consistency and efficacy of these traditional medicines. [, ]

- Pharmaceutical formulation analysis: The determination of Clinodiside A content in Clinopodium herb drop pills ensures accurate dosing and therapeutic efficacy of the final product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)

![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)